molecular formula C11H22O5 B14318802 2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol CAS No. 113411-99-7

2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol

Cat. No.: B14318802
CAS No.: 113411-99-7
M. Wt: 234.29 g/mol
InChI Key: JZIGTEWOPGVMHF-UHFFFAOYSA-N
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Description

2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction is catalyzed by acids and results in the formation of the dioxolane ring . The reaction conditions often require anhydrous environments to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s structure allows it to participate in various biochemical pathways, influencing the activity of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other dioxolane derivatives.

Properties

CAS No.

113411-99-7

Molecular Formula

C11H22O5

Molecular Weight

234.29 g/mol

IUPAC Name

2-[2-[(2-propyl-1,3-dioxolan-4-yl)methoxy]ethoxy]ethanol

InChI

InChI=1S/C11H22O5/c1-2-3-11-15-9-10(16-11)8-14-7-6-13-5-4-12/h10-12H,2-9H2,1H3

InChI Key

JZIGTEWOPGVMHF-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(O1)COCCOCCO

Origin of Product

United States

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